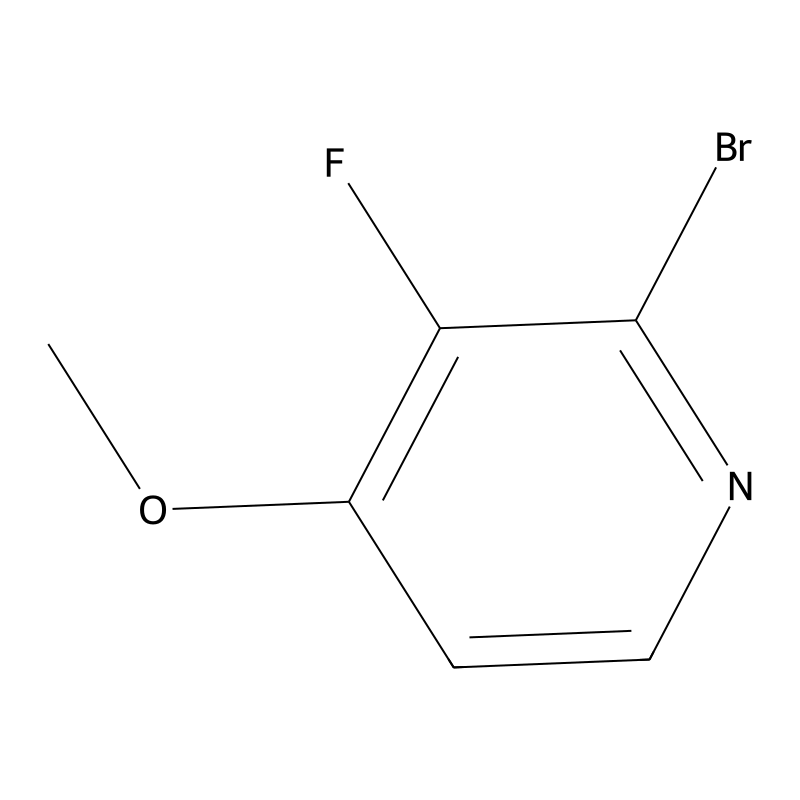

2-Bromo-3-fluoro-4-methoxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Intermediate for Pyridine Derivatives

The presence of a bromine atom and a methoxy group makes 2-Bromo-3-fluoro-4-methoxypyridine a potential intermediate for the synthesis of various pyridine derivatives. Pyridine is a six-membered aromatic ring structure found in many biologically active molecules. By replacing the bromine and methoxy groups with other functional groups, scientists could create new pyridine-based compounds with potential applications in drug discovery or material science [].

Building Block for Fluorinated Pharmaceuticals

The fluorine atom in 2-Bromo-3-fluoro-4-methoxypyridine can be a valuable asset in drug design. Fluorine substitution can improve a molecule's potency, metabolic stability, and membrane permeability - all crucial factors for successful drug candidates.

2-Bromo-3-fluoro-4-methoxypyridine has the molecular formula C₆H₅BrFNO and a molecular weight of approximately 206.014 g/mol. This compound features a pyridine ring substituted with bromine, fluorine, and methoxy groups at specific positions. Its CAS number is 109613-98-1. The presence of these functional groups contributes to its reactivity and potential utility in various chemical processes .

The chemical behavior of 2-Bromo-3-fluoro-4-methoxypyridine is characterized by several types of reactions:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as azides or thiolates under appropriate conditions.

- Reduction Reactions: The nitro group can be reduced to an amino group using hydrogen gas in the presence of catalysts like palladium on carbon.

- Oxidation Reactions: Although less common, the compound can undergo oxidation reactions using strong oxidizing agents .

Mechanism of Action

In synthetic chemistry, this compound is often employed in the Suzuki–Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. This reaction typically requires a palladium catalyst and a base to proceed effectively.

2-Bromo-3-fluoro-4-methoxypyridine exhibits significant biological activity:

- Enzyme Interaction: It has been shown to interact with cytochrome P450 enzymes, impacting the metabolism of various compounds.

- Cellular Effects: The compound can influence cell signaling pathways and gene expression, modulating the activity of kinases and phosphatases.

- Molecular Mechanism: It may inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity .

The synthesis of 2-Bromo-3-fluoro-4-methoxypyridine typically involves multi-step reactions. A common method includes:

- Bromination: The initial step involves brominating 3-fluoro-4-methoxypyridine using bromine in concentrated hydrochloric acid.

- Purification: The product is then purified through standard techniques such as recrystallization or chromatography .

This compound finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules.

- Material Science: Its unique properties make it suitable for developing functional materials.

- Chemical Research: Used extensively in synthetic organic chemistry for constructing complex molecular frameworks .

Several compounds share structural similarities with 2-Bromo-3-fluoro-4-methoxypyridine. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 2-Bromo-4-fluoropyridine | 34552-16-4 | Lacks methoxy group; simpler substitution pattern. |

| 3-Bromo-4-nitropyridine | 1807072-92-9 | Contains a nitro group instead of a methoxy group; different reactivity profile. |

| 2-Fluoro-4-nitropyridine | 1807072-92-9 | Similarity in functional groups but lacks bromine; affects electrophilicity. |

Uniqueness

The uniqueness of 2-Bromo-3-fluoro-4-methoxypyridine lies in its combination of three distinct substituents (bromine, fluorine, and methoxy) on the pyridine ring. This specific arrangement enhances its electrophilicity and reactivity compared to similar compounds, making it particularly valuable in synthetic applications .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant